molecular formula C22H21N5O3S B285464 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B285464
M. Wt: 435.5 g/mol
InChI Key: GJQFLAVBJQTPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a novel compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential as a therapeutic agent in various diseases.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade. In microbial cells, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. In neuronal cells, this compound has been shown to reduce oxidative stress and inflammation by modulating various antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In microbial cells, this compound has been shown to disrupt the bacterial cell membrane, leading to cell death. In neuronal cells, this compound has been shown to reduce oxidative stress and inflammation by modulating various antioxidant and anti-inflammatory pathways. In animal models, this compound has been shown to exhibit neuroprotective effects and reduce tumor growth.

Advantages and Limitations for Lab Experiments

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that this compound exhibits potent biological activity, making it useful for studying various biological processes. Another advantage is that this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation is that this compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments. Another limitation is that this compound may exhibit off-target effects, which may complicate data interpretation.

Future Directions

There are several future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. One direction is to study the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in vivo. Another direction is to study the structure-activity relationship of this compound to identify more potent analogs. Additionally, this compound may be studied in combination with other compounds to enhance its biological activity. Finally, this compound may be studied in various disease models to identify its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves a multi-step reaction sequence. The starting material for the synthesis is 5-benzyl-1,3,4-oxadiazole-2-thiol, which is reacted with 2-bromoacetophenone to form 2-(5-benzyl-1,3,4-oxadiazol-2-yl)acetophenone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetohydrazide. Finally, this compound is reacted with sulfur and acetic acid to form the target compound.

Scientific Research Applications

The compound 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has potential applications in various scientific research areas. Some of the areas where this compound has been studied include cancer research, microbial research, and neuroscience research. In cancer research, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. In microbial research, this compound has been shown to exhibit antimicrobial activity against various bacterial strains. In neuroscience research, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C22H21N5O3S/c1-15-20(21(29)27(26(15)2)17-11-7-4-8-12-17)23-18(28)14-31-22-25-24-19(30-22)13-16-9-5-3-6-10-16/h3-12H,13-14H2,1-2H3,(H,23,28)

InChI Key

GJQFLAVBJQTPQA-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NN=C(O3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.